2,5-dimethoxy-2-methyltetrahydrofuran

Descripción

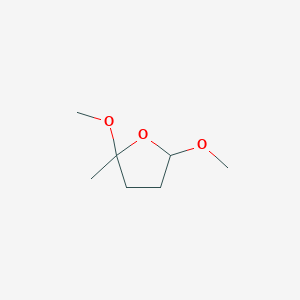

2,5-Dimethoxy-2-methyltetrahydrofuran (CAS: 58518-63-1) is a substituted tetrahydrofuran derivative featuring methoxy (-OCH₃) and methyl (-CH₃) groups at the 2,5- and 2-positions, respectively. Its structure (Fig. 1) includes a saturated furan ring, distinguishing it from dihydrofurans or fully unsaturated furans. This compound serves as a versatile synthon in organic synthesis, particularly for generating 2(5H)-furanone derivatives . Synthetic routes often involve nucleophilic substitution or cyclization reactions; for example, methyl 2,5-dimethoxytetrahydro-2-furoate has been used as a precursor in reactions with sodium hydride and ketones . Its stability under standard conditions and compatibility with diverse reagents make it valuable for preparing bioactive molecules .

Propiedades

Número CAS |

58518-63-1 |

|---|---|

Fórmula molecular |

C7H14O3 |

Peso molecular |

146.18 g/mol |

Nombre IUPAC |

2,5-dimethoxy-2-methyloxolane |

InChI |

InChI=1S/C7H14O3/c1-7(9-3)5-4-6(8-2)10-7/h6H,4-5H2,1-3H3 |

Clave InChI |

GZYGYLSHLHOMAO-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(O1)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Furan Derivatives as Substrates

The hydrogenation of functionalized furans offers a direct route to tetrahydrofuran derivatives. Patent CN103804329A demonstrates the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by hydrogenation to yield 2,5-dimethylol tetrahydrofuran. Adapting this approach, introducing methoxy groups at positions 2 and 5 of HMF prior to hydrogenation could theoretically produce 2,5-dimethoxy-2-methyltetrahydrofuran. For instance, methoxylation of HMF’s hydroxyl groups via Williamson ether synthesis (using methyl iodide and a base) would generate 2,5-dimethoxyfurfural, which upon hydrogenation over a palladium catalyst (as in US20100099895A1) would saturate the furan ring while retaining substituents.

Experimental data from show that furfural hydrogenation at 240–260°C and 10 bar H₂ over Pd/Supersorbon achieves 50% selectivity for 2-methyltetrahydrofuran (2-MeTHF). Applying analogous conditions to methoxylated furfural derivatives could yield the target compound, though challenges in preserving methoxy groups under high-temperature hydrogenation remain.

Catalyst Selection and Byproduct Mitigation

Palladium catalysts dominate furan hydrogenation due to their tolerance for oxygen-containing functional groups. In, Pd/Supersorbon (5% Pd loading) enables single-stage conversion of furfural to 2-MeTHF with minimal byproducts like 2-pentanone (9.2% by weight). For methoxylated substrates, catalyst poisoning by methoxy groups is a concern; however, modifying support materials (e.g., acidic supports to stabilize methoxy intermediates) could improve yields.

Acid-Catalyzed Cyclization of Diol Intermediates

Diol Precursor Synthesis

Cyclization of 1,4-diols bearing methoxy and methyl substituents presents an alternative pathway. For example, 2-methyl-2,5-dimethoxy-1,4-pentanediol could undergo acid-catalyzed ring closure to form the tetrahydrofuran scaffold. The diol precursor might be synthesized via aldol condensation of methylglyoxal with methoxyacetone, followed by reduction.

Solvent and Temperature Effects

The choice of solvent significantly impacts cyclization efficiency. Studies on 2-methyltetrahydrofuran (2-MeTHF) as a solvent reveal its ability to stabilize transition states in isomerization reactions, achieving >90% thermodynamic product selectivity at 120°C. Applying 2-MeTHF as both solvent and participant in cyclization could enhance reaction rates while minimizing side reactions.

Post-Synthetic Modification of 2-Methyltetrahydrofuran

Electrophilic Methoxylation

Direct functionalization of 2-methyltetrahydrofuran introduces methoxy groups via electrophilic substitution. For instance, treating 2-MeTHF with methyl triflate and a Lewis acid (e.g., BF₃·OEt₂) at low temperatures (-78°C) could yield this compound. However, regioselectivity challenges arise due to the tetrahydrofuran ring’s electronic uniformity.

Enzymatic Oxidation-Methylation

Biocatalytic methods using cytochrome P450 enzymes could selectively oxidize C-H bonds in 2-MeTHF to alcohols, followed by enzymatic methylation using S-adenosyl methionine (SAM). While underexplored, this route aligns with green chemistry principles but faces scalability hurdles.

Thermodynamic and Kinetic Considerations

Byproduct Formation Dynamics

DFT calculations in demonstrate that isomerization outcomes in 2-MeTHF are thermodynamically controlled, with Gibbs free energy differences of 2–4 kcal/mol favoring isomerized products. Similar analyses for this compound synthesis could predict byproduct distributions, guiding catalyst and solvent selection.

Solvent Polarity and Reaction Efficiency

The low water solubility of 2-MeTHF facilitates biphasic separation in hydrogenation reactions, a trait advantageous for purifying methoxylated analogs. Polar aprotic solvents like 2-MeTHF also enhance nucleophilic substitution rates, critical for methoxylation steps.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-dimethoxy-2-methyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-2,5-diketotetrahydrofuran, while reduction could produce 2-methyl-2,5-dihydroxytetrahydrofuran.

Aplicaciones Científicas De Investigación

2,5-dimethoxy-2-methyltetrahydrofuran finds applications in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in certain reactions.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxy-2-methyltetrahydrofuran involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing metabolic processes and cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2,5-Dimethyltetrahydrofuran (CAS: 1003-38-9)

- Structure : Contains methyl groups at the 2,5-positions instead of methoxy groups.

- Physical Properties : Boiling point: 97–103°C; density: 0.881 g/cm³; miscible with alcohols, ethers, and chlorinated solvents .

- Reactivity : Less polar than methoxy-substituted analogs, leading to reduced solubility in polar solvents. Reacts vigorously with strong oxidizers, similar to 2,5-dimethoxy-2-methyltetrahydrofuran .

- Applications : Primarily used as a solvent or intermediate in industrial processes .

Tetrahydro-2,5-dimethoxyfuran (CAS: d525)

- Structure : Lacks the 2-methyl group present in the target compound.

- Physical Properties : Boiling point: 129–133°C; miscible with water, alcohols, and ethers .

- Reactivity: Acts as a C4 synthon for synthesizing 2(5H)-furanones. The absence of a methyl group reduces steric hindrance, enhancing its reactivity in cycloaddition reactions compared to this compound .

- Applications : Key intermediate in natural product synthesis and pharmaceutical research .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : A dihydrofuran derivative with bromine and phenyl substituents. The unsaturated ring and bulky groups confer distinct electronic and steric properties .

- Physical Properties : Crystalline solid with extensive C–H⋯H and Br⋯Br interactions in its lattice .

- Reactivity : Bromine substituents enable halogenation and cross-coupling reactions, unlike the methoxy/methyl-substituted tetrahydrofurans .

2,5-Dimethylfuran (CAS: 625-86-5)

- Structure : Fully unsaturated furan ring with methyl groups.

- Physical Properties : Volatile liquid (boiling point: 92–94°C); flammable and forms explosive vapor-air mixtures .

- Reactivity : Prone to oxidation and Diels-Alder reactions due to its conjugated diene system. Less stable than tetrahydrofurans under acidic conditions .

- Applications : Biofuel candidate and solvent in organic reactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings

- Synthetic Utility: this compound enables one-step synthesis of complex furanones with yields exceeding 80% under mild conditions .

- Steric Effects: The 2-methyl group in this compound slows reaction kinetics compared to non-methylated analogs, as observed in nucleophilic substitutions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.